BenchChemオンラインストアへようこそ!

2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline

CNS drug discovery blood-brain barrier penetration MPO score

A privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold for CNS and PDE4 drug discovery. Its unique N-allyl group provides a distinct SAR profile vs. N-methyl or N-benzyl analogs, offering an optimal clogP (~3.0-3.5) for BBB penetration and a synthetic handle for further diversification (cross-metathesis, Heck coupling). Ideal for hit-to-lead campaigns seeking novel chemotypes with improved subtype selectivity and reduced emetic liability.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
CAS No. 929196-34-9
Cat. No. B11909168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline
CAS929196-34-9
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2CCN1CC=C
InChIInChI=1S/C13H17N/c1-3-9-14-10-8-12-6-4-5-7-13(12)11(14)2/h3-7,11H,1,8-10H2,2H3
InChIKeyRKDSHSPSWLJWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline: THIQ Scaffold with N-Allyl and C1-Methyl Substitution for CNS-Focused Medicinal Chemistry


2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 929196-34-9, C13H17N, MW 187.28) is a synthetic substituted tetrahydroisoquinoline featuring an N-allyl group at position 2 and a methyl substituent at position 1 on the saturated nitrogen-containing ring [1]. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating activities across multiple therapeutic areas including CNS disorders, oncology, and infectious diseases [2]. The N-allyl modification distinguishes this compound from the more extensively characterized endogenous 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) [3], offering a synthetic handle for further functionalization and potentially altered pharmacokinetic properties relevant to CNS drug discovery programs.

Why N-Substitution Pattern Critically Determines THIQ Pharmacological Profile: The Case for 2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline


Within the 1,2,3,4-tetrahydroisoquinoline chemotype, N-substitution is a primary determinant of receptor binding affinity, subtype selectivity, and ADME properties [1]. The N-allyl group confers distinct conformational flexibility and π-interaction capability compared to N-methyl, N-benzyl, or N-acyl analogs. SAR analyses across multiple THIQ-based inhibitor series demonstrate that even minor N-substituent alterations can produce order-of-magnitude shifts in target potency—for instance, PDE4 inhibitors with N-alkyl variations show IC50 differences exceeding 10-fold [2], while sigma receptor ligand affinity can vary by >100-fold between N-substituted THIQ congeners [3]. The C1-methyl group further introduces a chiral center absent in unsubstituted THIQ cores, enabling stereochemistry-dependent target engagement. Generic substitution with alternative N-substituted THIQ analogs without systematic comparative evaluation would therefore introduce significant uncertainty in biological outcomes and cannot be scientifically justified.

2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline: Comparative Pharmacological and Physicochemical Evidence for Scientific Selection


N-Allyl THIQ Derivatives: Enhanced CNS Multiparameter Optimization Scores Relative to N-Methyl Analogs

The N-allyl substitution in the THIQ scaffold confers a CNS Multiparameter Optimization (MPO) score advantage compared to N-methyl or N-benzyl congeners. This is inferred from established SAR principles: the allyl group provides an optimal balance of lipophilicity (calculated clogP ~3.0-3.5 for this compound class) and polar surface area without introducing the excessive molecular weight or rotatable bonds characteristic of N-benzyl analogs. The presence of the C1-methyl group introduces a stereocenter enabling enantioselective target engagement, which is absent in unsubstituted THIQ cores. The alkene functionality additionally provides a synthetic handle for late-stage diversification via cross-metathesis, hydroboration, or epoxidation, a capability unavailable in fully saturated N-alkyl THIQ analogs.

CNS drug discovery blood-brain barrier penetration MPO score neuropharmacology

N-Substituted THIQ PDE4 Inhibitors: N-Alkyl Modifications Produce 10-Fold Potency Variations

In a series of 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline PDE4 inhibitors, systematic SAR exploration revealed that modifications to the N-substituent and C3-position critically modulate both PDE4B inhibitory potency and PDE4B/PDE4D subtype selectivity. Compound 19 demonstrated IC50 = 0.88 µM against PDE4B with 21-fold selectivity for PDE4B over PDE4D compared to rolipram, underscoring the sensitivity of this chemotype to substitution pattern. While the specific N-allyl analog was not evaluated in this study, the data establish that N-substitution choice within the THIQ series can shift potency by an order of magnitude and alter selectivity profiles. This provides a quantitative baseline for expecting meaningful differentiation between N-allyl and other N-substituted THIQ derivatives in PDE4-targeting applications [1]. A related oxazolidinone-fused THIQ series achieved IC50 = 0.60 µM with enhanced selectivity, further demonstrating the scaffold's tunability [2].

PDE4 inhibition anti-inflammatory COPD asthma selectivity

THIQ-Based Rho Kinase Inhibitors: N-Substitution Impact on Potency and Isoform Selectivity

A series of tetrahydroisoquinoline derivatives developed as Rho kinase (ROCK) inhibitors demonstrated that N-substitution pattern is a key determinant of both potency and isoform selectivity between ROCK1 and ROCK2. The study published in Journal of Medicinal Chemistry characterized multiple THIQ-based ROCK inhibitors with nanomolar potency, establishing the scaffold's viability for kinase targeting applications. While the exact IC50 values for the N-allyl substituted analog are not reported, the SAR analysis confirms that alterations to the N-substituent directly modulate kinase inhibitory activity and selectivity profiles. The presence of the allyl group may confer distinct binding interactions within the kinase ATP-binding pocket compared to saturated N-alkyl derivatives due to π-system interactions with aromatic residues or altered conformational preferences [1].

Rho kinase inhibition ROCK1 ROCK2 cardiovascular glaucoma

Sigma Receptor Binding: N-Substituted THIQ Derivatives Exhibit 100-Fold Affinity Variation

The THIQ scaffold has been extensively explored for sigma receptor (σ1 and σ2) ligand development, with binding affinity shown to be exquisitely sensitive to N-substitution. A recent comprehensive review documents that Ki values for THIQ-based sigma receptor ligands span from low nanomolar (<10 nM) to micromolar (>1 µM) depending on N-substituent identity, representing a >100-fold affinity range within a single chemotype series. Studies comparing isoindoline, tetrahydroisoquinoline, and tetrahydrobenzazepine scaffolds demonstrated that the THIQ framework provides an optimal balance of conformational constraint and synthetic accessibility for sigma receptor targeting [1]. The N-allyl group, bearing an alkene π-system, may engage in unique interactions with sigma receptor binding pockets compared to saturated N-alkyl congeners, though direct comparative data for this specific analog remain unpublished [2].

sigma receptor σ1 σ2 neuroprotection oncology

Endogenous 1MeTIQ vs Synthetic N-Substituted THIQs: Distinct Neuroprotective Mechanisms

Endogenous 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been identified as a Parkinsonism-preventing agent in mammals, with demonstrated neuroprotective effects attributed to MAO inhibition and dopamine metabolism modulation [1]. However, synthetic N-substituted THIQ derivatives—including N-allyl analogs—exhibit fundamentally different pharmacological profiles due to altered basicity, sterics, and receptor interactions introduced by the N-substituent. While 1MeTIQ acts primarily via monoaminergic pathways, N-allyl THIQs may access distinct target space including sigma receptors, NMDA receptor subtypes, and various kinases. The C1-methyl group of 2-allyl-1-methyl-THIQ preserves the stereochemical feature of 1MeTIQ while the N-allyl substitution redirects target engagement. Comparative studies of THIQ analogs reveal that N-substitution can shift primary mechanism from MAO inhibition (1MeTIQ) to sigma receptor antagonism or kinase inhibition (N-substituted analogs) [2].

neuroprotection Parkinson's disease dopamine MAO inhibition

Synthetic Accessibility: Allyl Group Enables Late-Stage Diversification Chemistry

The N-allyl functionality in 2-allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline provides a reactive handle for late-stage diversification that is absent in saturated N-alkyl congeners. The terminal alkene can undergo: (1) cross-metathesis with functionalized olefins to introduce diverse substituents; (2) hydroboration/oxidation to generate primary alcohol derivatives; (3) epoxidation followed by nucleophilic opening to yield β-substituted ethanolamines; (4) Heck coupling to install aryl groups. In contrast, N-methyl THIQ analogs lack reactive functionality beyond the aromatic ring, limiting diversification options. Synthetic protocols for generating enantioenriched C1-allylated THIQs via chemoenzymatic cascades have been established, achieving high yields and enantiomeric excess [1]. This synthetic versatility distinguishes the N-allyl THIQ scaffold from its fully saturated counterparts and supports efficient SAR exploration.

medicinal chemistry library synthesis cross-metathesis hydroboration

2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline: Evidence-Aligned Research Applications and Procurement Scenarios


CNS Lead Optimization Programs Requiring Tunable Physicochemical Properties

Research teams developing CNS-penetrant small molecules may prioritize 2-allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline as a scaffold due to its predicted CNS MPO score advantage over more lipophilic N-benzyl or less brain-permeable N-methyl THIQ analogs. The N-allyl substitution provides an optimal balance of lipophilicity (estimated clogP ~3.0-3.5) for blood-brain barrier penetration while maintaining synthetic accessibility for further optimization [1]. This scaffold is appropriate for hit-to-lead campaigns targeting neurological or psychiatric indications where the privileged THIQ core has established precedent.

PDE4 Inhibitor Discovery with Subtype Selectivity Requirements

Given the demonstrated sensitivity of THIQ-based PDE4 inhibitors to N-substitution pattern—where potency variations exceed 10-fold and subtype selectivity can shift by >20-fold depending on substitution—2-allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline represents a logical starting point for PDE4 inhibitor optimization. The N-allyl group may confer distinct PDE4B/PDE4D selectivity profiles compared to previously characterized N-alkyl analogs. Procurement is justified for programs seeking novel PDE4 chemotypes with potential to mitigate emetic side effects through improved subtype selectivity [2].

Sigma Receptor Ligand Development for Neuroprotection or Oncology

The THIQ scaffold has demonstrated high-affinity sigma receptor binding, with Ki values spanning from low nanomolar to micromolar depending on N-substitution identity (>100-fold range). 2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline offers an unexplored N-substitution pattern within this validated chemotype series [3]. Research groups pursuing σ1 or σ2 receptor modulators for neuroprotection, pain management, or oncology applications may evaluate this compound to expand SAR understanding and potentially identify novel binding modes afforded by the allyl π-system.

Medicinal Chemistry Library Expansion via Late-Stage Allyl Diversification

Academic and industrial medicinal chemistry laboratories seeking to generate structurally diverse THIQ analog libraries can utilize 2-allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline as a versatile intermediate. The terminal alkene enables cross-metathesis, hydroboration, epoxidation, and Heck coupling—diversification strategies unavailable with saturated N-alkyl THIQ congeners. This synthetic handle supports efficient SAR exploration and rapid analog generation without requiring de novo scaffold synthesis for each derivative [4].

Quote Request

Request a Quote for 2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.